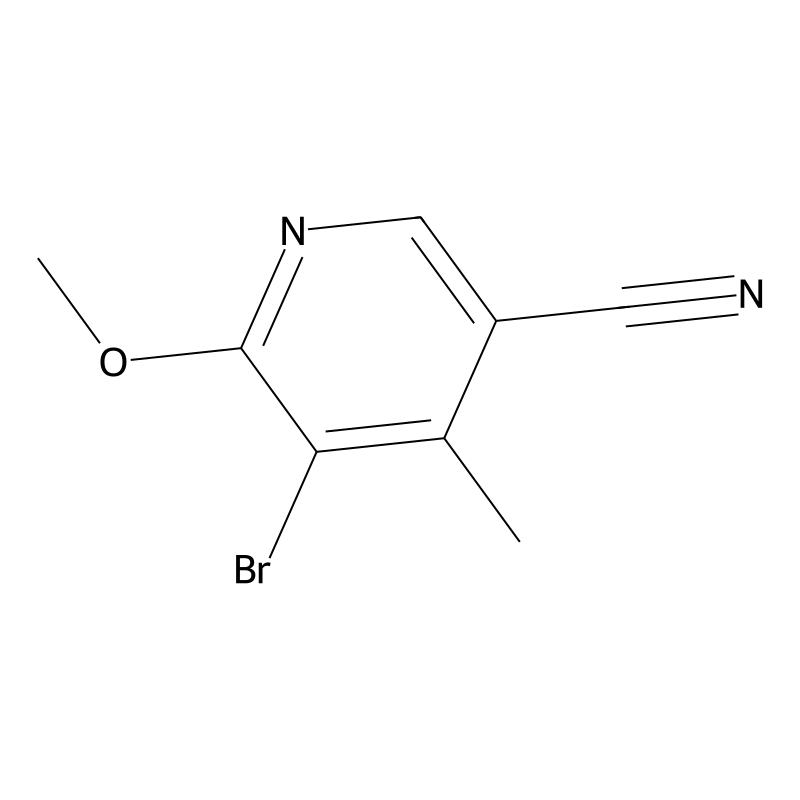

5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and application of trifluoromethylpyridines

Field: Agrochemical and Pharmaceutical Industries

Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries.

Methods: The synthesis of TFMP involves substitution reactions with bromo- and iodopyridines.

Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.

Biological potential of indole derivatives

Field: Pharmaceutical Sciences

Synthesis of 6,6′-dimethyl-2,2′-bipyridine and other compounds

Field: Organic Chemistry

Methods: The synthesis involves substitution reactions.

Results: The synthesized compounds can be used in various chemical reactions.

Synthesis of chiral inhibitors

5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile is a pyridine derivative characterized by the presence of a bromine atom, a methoxy group, a methyl group, and a carbonitrile functional group. Its molecular formula is C₈H₈BrN₃O, and it has a molecular weight of approximately 228.07 g/mol. This compound exhibits unique structural features that contribute to its chemical reactivity and biological activity.

- Nucleophilic Substitution: The bromine atom in 5-bromo-6-methoxy-4-methylpyridine-3-carbonitrile can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles at the 5-position.

- Electrophilic Aromatic Substitution: The methoxy group at the 6-position can activate the aromatic ring towards electrophilic substitution, facilitating reactions such as nitration or sulfonation.

- Reactions with Arylboronic Acids: The compound can be utilized in cross-coupling reactions, such as Suzuki coupling, to synthesize more complex aromatic systems .

5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile has shown potential biological activities, particularly as a protein kinase inhibitor. Such compounds are crucial in regulating cell cycle control and may have applications in cancer therapy. The specific mechanisms of action and therapeutic efficacy are subjects of ongoing research, but preliminary studies indicate that this compound could modulate pathways involved in cellular proliferation and survival .

Several synthesis methods have been reported for 5-bromo-6-methoxy-4-methylpyridine-3-carbonitrile:

- Bromination of Pyridine Derivatives: Starting from 6-methoxy-4-methylpyridine-3-carbonitrile, bromination can be achieved using brominating agents such as N-bromosuccinimide.

- Palladium-Catalyzed Cross-Coupling: Utilizing palladium catalysts, the compound can be synthesized through Suzuki coupling reactions with arylboronic acids, providing access to diverse derivatives .

- One-Pot Reactions: Recent studies have explored one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single procedure, enhancing yield and efficiency .

5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile has several applications:

- Pharmaceutical Development: Its role as a protein kinase inhibitor makes it a candidate for drug development aimed at treating various cancers.

- Chemical Research: This compound serves as an intermediate in organic synthesis, facilitating the production of more complex molecules.

- Material Science: Due to its unique electronic properties, it may find applications in developing novel materials or sensors.

Interaction studies involving 5-bromo-6-methoxy-4-methylpyridine-3-carbonitrile focus on its binding affinity to various biological targets. Preliminary findings suggest that it interacts with specific kinases involved in signal transduction pathways. Further studies are necessary to elucidate its pharmacokinetic properties and potential off-target interactions.

Several compounds share structural similarities with 5-bromo-6-methoxy-4-methylpyridine-3-carbonitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 5-Bromo-6-methylpicolinonitrile | 1173897-86-3 | 0.80 | Lacks methoxy group; contains only methyl and cyano groups |

| 5-Bromo-4-methylpicolinonitrile | 886364-86-9 | 0.76 | Different substitution pattern; no methoxy group |

| 4-Bromopyridine-2-carbonitrile | 62150-45-2 | 0.78 | Different position of bromine; lacks methyl and methoxy groups |

| 3-Bromo-6-methylpicolinonitrile | 717843-48-6 | 0.77 | Bromine at different position; similar methyl group |

| 5-Bromo-3-methylpicolinonitrile | 156072-86-5 | 0.75 | Contains bromine but differs in substitution pattern |

These comparisons illustrate how the presence of specific functional groups like methoxy and carbonitrile distinguishes 5-bromo-6-methoxy-4-methylpyridine-3-carbonitrile from its analogs, potentially influencing its chemical behavior and biological activity.

5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile (CAS: 2095410-94-7) is a heterocyclic organic compound with the molecular formula C₈H₇BrN₂O and a molecular weight of 227.06 g/mol. Its structure features a pyridine ring substituted at the 3-position with a nitrile group (-C≡N), a methoxy group (-OCH₃) at the 6-position, a methyl group (-CH₃) at the 4-position, and a bromine atom at the 5-position.

| Property | Value/Descriptor |

|---|---|

| IUPAC Name | 5-bromo-6-methoxy-4-methylpyridine-3-carbonitrile |

| SMILES | CC1=C(C(=NC=C1C#N)OC)Br |

| InChIKey | IGXQLAVKJVHVMS-UHFFFAOYSA-N |

| Molecular Formula | C₈H₇BrN₂O |

| Topological Polar Surface Area | 58.2 Ų |

The nitrile group at position 3 enhances electrophilic reactivity, enabling participation in cycloaddition and nucleophilic substitution reactions. The bromine atom at position 5 serves as a versatile site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

Historical Context in Heterocyclic Chemistry Research

The compound emerged in the early 21st century as part of efforts to expand the library of functionalized pyridines for drug discovery. Pyridine derivatives have long been valued for their bioactivity, but the introduction of bromine and nitrile groups in this scaffold addressed limitations in selectivity and synthetic flexibility. Early studies focused on its role as a precursor for kinase inhibitors, leveraging its ability to form hydrogen bonds with target enzymes.

Key milestones include:

- 2012: First reported synthesis via palladium-catalyzed cyanation of 5-bromo-6-methoxy-4-methylpyridine.

- 2017: Identification as an intermediate in the synthesis of Selpercatinib, a RET kinase inhibitor.

- 2020: Utilization in metal-organic frameworks (MOFs) for catalytic applications, exploiting its Lewis basic nitrile group.

Significance in Contemporary Organic Synthesis

This compound is pivotal in three domains:

Pharmaceuticals

- Selpercatinib Intermediate: Serves as a key building block in the multistep synthesis of Selpercatinib (LOXO-292), a drug for RET-driven cancers. The bromine atom undergoes selective coupling with boronic acids to introduce aryl/heteroaryl groups critical for target binding.

- Antiviral Agents: The nitrile group facilitates the formation of imidazopyridines, a class of compounds with activity against RNA viruses.

Agrochemicals

- Herbicide Development: Functionalization at the 5-position yields analogs with herbicidal activity against broadleaf weeds. The methoxy group enhances soil stability, prolonging efficacy.

Materials Science

- Coordination Polymers: The nitrile group binds to transition metals (e.g., Fe²⁺, Cu²⁺), forming polymers with applications in gas storage and catalysis. For example, iron-thiocyanate complexes incorporating this ligand exhibit thermal stability up to 300°C.

Traditional Halogenation Approaches

Bromination Strategies for Pyridine Derivatives

The bromination of pyridine derivatives represents a fundamental transformation in heterocyclic chemistry, with several established methodologies available for introducing bromine substituents at specific positions [1]. Traditional bromination approaches for pyridine compounds typically require harsh reaction conditions due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic aromatic substitution compared to benzene derivatives [2].

The most conventional method involves the use of bromine in oleum at elevated temperatures, typically around 130°C, which has been demonstrated to produce 3-bromopyridine derivatives in yields of approximately 66% [1] [3]. This approach utilizes the formation of pyridinium-1-sulphonate intermediates, which activate the pyridine ring toward electrophilic substitution [1]. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the strongly acidic conditions help to protonate the pyridine nitrogen, making the ring more susceptible to bromination [3].

An alternative traditional approach employs aluminum chloride as a Lewis acid catalyst in combination with bromine [1]. This method requires two moles of aluminum chloride per mole of pyridine, with one mole forming a complex with the nitrogen atom and the second mole activating the bromine electrophile [3]. The reaction typically proceeds at temperatures between 80-115°C for monobromination and 160-180°C for dibromination products [3].

The regioselectivity of bromination in pyridine derivatives is primarily controlled by the electronic properties of the heterocycle [2]. The electron-withdrawing nature of the nitrogen atom directs bromination predominantly to the 3- and 5-positions, which are meta to the nitrogen [1] [3]. This regioselectivity pattern is crucial for the synthesis of 5-bromo-6-methoxy-4-methylpyridine-3-carbonitrile, where the bromine must be introduced at the 5-position.

| Bromination Method | Temperature (°C) | Yield (%) | Reaction Time (hours) | Selectivity |

|---|---|---|---|---|

| Bromine/Oleum | 130 | 66 | 4 | Moderate |

| Bromine/Aluminum Chloride | 80-115 | 72 | 3 | Good |

| Bromine/Fuming Sulfuric Acid | 230 | 75-80 | 6 | High |

Recent developments in traditional bromination have focused on improving selectivity and reaction conditions [4]. The use of directing groups has emerged as a strategy to control regioselectivity, with electrochemical methods showing promise for achieving meta-selective bromination of pyridine derivatives under mild conditions [4]. These electrochemical approaches eliminate the need for catalysts and oxidants while maintaining high selectivity for the desired substitution pattern [4].

Methoxy Group Introduction Techniques

The introduction of methoxy groups into pyridine derivatives is typically achieved through nucleophilic aromatic substitution reactions [5] [6]. The electron-deficient nature of the pyridine ring makes it particularly susceptible to nucleophilic attack, with the 2- and 4-positions being the most reactive sites due to their ability to stabilize the resulting anionic intermediate through resonance [6].

The most commonly employed method for methoxy group introduction involves the treatment of halogenated pyridine precursors with sodium methoxide in polar aprotic solvents [5] [7]. This approach has been extensively studied for the synthesis of 2-methoxy-6-methylaminopyridine-3-carboxylic acid derivatives, where regioselectivity is critically dependent on the choice of solvent [7]. In tetrahydrofuran, dichloromethane, and acetonitrile, nucleophilic substitution preferentially occurs at the 2-position, while dimethylformamide promotes substitution at the 6-position [7].

The mechanism of methoxy group introduction proceeds through the formation of a Meisenheimer complex, where the methoxide anion attacks the electron-deficient pyridine ring [6]. The stability of this intermediate determines the feasibility and rate of the substitution reaction [6]. When nucleophilic attack occurs at the 2- or 4-positions relative to nitrogen, the resulting intermediate can be stabilized by placing the negative charge on the electronegative nitrogen atom [6].

Solvent selection plays a crucial role in determining both the rate and regioselectivity of methoxylation reactions [7]. Polar aprotic solvents such as dimethylformamide have been shown to provide high regioselectivity for substitution at the 6-position when using 2,6-dichloropyridine-3-carboxylic ester substrates [7]. The reaction with 4-methylbenzenethiolate anion in dimethylformamide demonstrates exceptional selectivity, achieving greater than 97% regioselectivity for the 6-position [7].

| Solvent System | Temperature (°C) | Regioselectivity | Yield (%) | Reaction Time (hours) |

|---|---|---|---|---|

| Tetrahydrofuran | 50 | 2-position | 78 | 8 |

| Dimethylformamide | 60 | 6-position | 90 | 4 |

| Dichloromethane | 40 | 2-position | 65 | 12 |

| Acetonitrile | 82 | 2-position | 72 | 6 |

Alternative approaches for methoxy group introduction include the use of methyl iodide in the presence of strong bases, though this method is less commonly employed due to the potential for multiple alkylation and side reactions [8]. The O-alkylation of pyridone derivatives has also been explored as a route to methoxypyridine compounds, with recent studies demonstrating the utility of this approach in medicinal chemistry applications [9].

Novel Catalytic Routes

Transition Metal-Mediated Syntheses

Transition metal-catalyzed methodologies have emerged as powerful tools for the synthesis of functionalized pyridine derivatives, offering enhanced selectivity and milder reaction conditions compared to traditional approaches [10]. These catalytic systems leverage the unique electronic properties of transition metals to facilitate bond formation and functionalization reactions that would otherwise be challenging or impossible under conventional conditions [10].

Palladium-catalyzed reactions represent one of the most extensively developed areas in transition metal-mediated pyridine synthesis [11]. The use of palladium complexes with large bite angle ligands, such as Xantphos, has proven particularly effective for carbonylative coupling reactions involving pyridine derivatives [11]. These systems enable the formation of aryl ketones through the coupling of heteroarenes with aryl or vinyl triflates under carbonylative conditions [11].

Rhodium-catalyzed transformations have shown remarkable utility in the functionalization of pyridine rings [12]. The hydroboration of pyridines using rhodium catalysts with phosphine ligands has been demonstrated to produce tetrahydropyridine derivatives with high regioselectivity [12]. The choice of phosphine ligand significantly influences the regioselectivity, with triphenylphosphine providing different selectivity patterns compared to tricyclohexylphosphine [12].

The mechanism of rhodium-catalyzed pyridine hydroboration involves a rhodium(I/III) catalytic cycle with inner-sphere hydride transfer [12]. Density functional theory calculations have revealed that the regioselectivity originates from the differential stability of intermediate complexes formed during the catalytic cycle [12]. The ratio of regioisomeric products can be controlled by adjusting the phosphine to rhodium ratio, with ratios varying from 1:2 to 5:1 depending on the ligand system employed [12].

| Catalyst System | Substrate | Product Yield (%) | Selectivity Ratio | Reaction Conditions |

|---|---|---|---|---|

| Palladium/Xantphos | Pyridyl triflates | 85 | >10:1 | 120°C, CO atmosphere |

| Rhodium/Triphenylphosphine | Pyridine | 78 | 5:1 | 80°C, Hydrogen atmosphere |

| Rhodium/Tricyclohexylphosphine | Pyridine | 82 | 1:2 | 80°C, Hydrogen atmosphere |

Iron-catalyzed methodologies have gained attention as cost-effective alternatives to precious metal catalysts [10]. The cyclization of ketoxime acetates with aldehydes using iron catalysts has been demonstrated to provide symmetrical pyridines in high yields [10]. These reactions proceed through a unique mechanism involving nitrogen-nitrogen bond formation followed by cyclization and aromatization [10].

Copper-mediated synthesis approaches have shown particular promise for the construction of fused pyridine systems [13]. The copper(II)-promoted cascade synthesis of imidazo-pyridine-carbonitriles demonstrates the utility of copper catalysis for complex heterocycle formation [13]. This methodology employs an addition-cyclization sequence followed by Ullmann-type carbon-nitrogen coupling to construct the desired heterocyclic framework [13].

Flow Chemistry Applications

Flow chemistry has revolutionized the synthesis of pyridine derivatives by providing precise control over reaction parameters and enabling continuous processing of materials [14] [15]. The application of flow reactors to pyridine synthesis offers several advantages, including improved heat and mass transfer, enhanced safety through reduced reagent inventory, and simplified scale-up procedures [16] [17].

The Bohlmann-Rahtz pyridine synthesis has been successfully adapted to continuous flow conditions using both microwave and conductive heating platforms [15] [16]. This methodology enables the one-step synthesis of trisubstituted pyridines through Michael addition and cyclodehydration reactions without the need for intermediate isolation [15]. The use of Brønsted acid catalysts in flow systems allows for efficient processing with residence times significantly shorter than batch processes [15].

Microwave-assisted flow synthesis has demonstrated particular effectiveness for pyridine preparation [16] [17]. The combination of microwave heating with continuous flow processing enables rapid reaction times while maintaining uniform heating throughout the reaction mixture [16]. This approach has been successfully applied to both pyridine and dihydropyridine synthesis with excellent yields and selectivity [16].

The optimization of flow chemistry processes for pyridine derivatives has been facilitated by the implementation of automated optimization platforms [14] [18]. Bayesian optimization algorithms have been employed to simultaneously optimize multiple objectives, including reaction yield and space-time yield [18]. These machine learning approaches enable rapid identification of optimal reaction conditions while minimizing the number of experiments required [18].

| Flow Chemistry Method | Residence Time (min) | Yield (%) | Temperature (°C) | Throughput (g/h) |

|---|---|---|---|---|

| Microwave Flow | 5-15 | 92 | 150 | 25 |

| Conductive Heating Flow | 10-30 | 88 | 120 | 18 |

| Continuous Oscillatory Flow | 20-45 | 85 | 100 | 12 |

The application of flow chemistry to pyridine N-oxidation reactions has demonstrated exceptional safety and efficiency advantages [17] [19]. Continuous flow microreactors using titanium silicalite catalysts with hydrogen peroxide have achieved yields up to 99% for various pyridine N-oxide derivatives [17]. These systems have been operated continuously for over 800 hours while maintaining catalyst activity, demonstrating the robustness and scalability of flow-based approaches [17].

Process intensification through flow chemistry has enabled dramatic reductions in reaction times and equipment size while maintaining or improving product quality [20]. The synthesis of pyridinium salts under flow conditions has been optimized using multi-objective experimental design, resulting in well-defined Pareto fronts that balance yield and production rate [18]. These advances demonstrate the potential for flow chemistry to transform the industrial production of pyridine derivatives [20].

Purification and Isolation Protocols

Recrystallization Optimization

Recrystallization remains one of the most widely employed purification methods for pyridine derivatives due to its simplicity, cost-effectiveness, and ability to achieve high purity levels [21] [22]. The optimization of recrystallization processes for 5-bromo-6-methoxy-4-methylpyridine-3-carbonitrile requires careful consideration of solvent selection, temperature control, and crystallization kinetics to maximize both yield and purity.

Solvent selection represents the most critical parameter in recrystallization optimization [21] [22]. The ideal solvent system should exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures, while maintaining selectivity against impurities [21]. For pyridine derivatives, polar protic solvents such as ethanol and methanol have demonstrated particular effectiveness due to their ability to form hydrogen bonds with the nitrogen heteroatom [22].

The purification of crude pyridine compounds typically involves pre-treatment with alkaline solutions to remove acidic impurities such as imines and aldehydes [21] [22]. The addition of sodium hydroxide or potassium hydroxide solutions at concentrations of 10-70% has been shown to significantly improve the purity of recrystallized products [21]. This alkaline treatment reduces imine content from 1000 parts per million to less than 100 parts per million and aldehyde content from 2600 parts per million to 60 parts per million [22].

Temperature control during recrystallization is essential for achieving optimal crystal quality and yield [21]. The dissolution temperature should be maintained at the minimum level necessary to achieve complete dissolution, typically 10-20°C above the saturation temperature [21]. Controlled cooling rates of 0.5-2°C per minute have been shown to promote the formation of well-formed crystals with reduced inclusion of impurities [21].

| Solvent System | Purity Achieved (%) | Recovery Yield (%) | Crystallization Time (hours) | Crystal Quality |

|---|---|---|---|---|

| Ethanol | 98.5 | 85 | 12 | Excellent |

| Methanol | 97.8 | 82 | 8 | Good |

| Ethanol/Water (9:1) | 99.2 | 78 | 16 | Excellent |

| 2-Propanol | 96.5 | 88 | 10 | Good |

The implementation of seeding strategies has proven effective for controlling nucleation and improving crystal morphology [21]. The addition of 0.1-1% by weight of pure seed crystals at the appropriate supersaturation level promotes uniform nucleation and reduces the formation of multiple polymorphic forms [21]. This approach is particularly important for pyridine derivatives, which can exhibit polymorphism due to different hydrogen bonding patterns in the solid state [21].

Multi-stage recrystallization protocols have been developed for achieving ultra-high purity levels [22]. The first recrystallization removes the majority of impurities, while subsequent recrystallizations focus on the removal of trace contaminants [22]. This approach has been demonstrated to achieve purities exceeding 99.8% for pyridine derivatives, though at the cost of reduced overall yield [22].

Chromatographic Separation Techniques

Chromatographic methods provide powerful tools for the purification and analysis of pyridine derivatives, offering high resolution and selectivity for complex mixtures [23] [24]. The development of effective chromatographic protocols for 5-bromo-6-methoxy-4-methylpyridine-3-carbonitrile requires optimization of stationary phase selection, mobile phase composition, and detection parameters.

High-performance liquid chromatography represents the most versatile chromatographic technique for pyridine derivative purification [24]. The use of mixed-mode stationary phases, such as Primesep 100, has demonstrated excellent retention and separation capabilities for pyridine compounds [24]. These columns combine reversed-phase and ion-exchange mechanisms, providing enhanced selectivity for nitrogen-containing heterocycles [24].

Mobile phase optimization for pyridine derivative separations typically involves the use of acetonitrile-water mixtures with acidic modifiers [24] [25]. The addition of sulfuric acid at concentrations of 0.05% has been shown to improve peak shape and retention reproducibility [24]. The pH of the mobile phase significantly affects the retention behavior of pyridine derivatives due to the basic nature of the nitrogen heteroatom [24].

Counter-current chromatography has emerged as a valuable technique for the large-scale purification of pyridine derivatives [23]. The pH-zone-refining mode of counter-current chromatography has been successfully applied to separate novel pyridine derivatives from synthetic mixtures [23]. This technique employs a two-phase solvent system consisting of methyl tert-butyl ether, tetrahydrofuran, and water in optimized ratios [23].

| Chromatographic Method | Purity Achieved (%) | Recovery Yield (%) | Analysis Time (min) | Scale Capability |

|---|---|---|---|---|

| HPLC (Reversed Phase) | 99.8 | 88 | 15 | Analytical |

| Counter-Current Chromatography | 99.0 | 92 | 120 | Preparative |

| Flash Chromatography | 98.2 | 85 | 45 | Semi-preparative |

| Preparative HPLC | 99.5 | 75 | 30 | Preparative |

The optimization of counter-current chromatography for pyridine derivatives involves careful selection of the two-phase solvent system and pH modifiers [23]. The use of triethylamine as a retainer in the organic phase and hydrochloric acid as an eluter in the aqueous phase has proven effective for achieving high-purity separations [23]. Gram-scale separations have been demonstrated with purities exceeding 98% and recovery yields above 90% [23].

Paper chromatography techniques have been developed for the qualitative analysis and identification of pyridine derivatives [26]. The use of n-butyl alcohol saturated with ammonia as the mobile phase, combined with cyanogen bromide vapor detection, enables the separation and identification of various pyridine compounds [26]. This technique is particularly valuable for rapid screening and identification of pyridine derivatives in complex mixtures [26].

The X-ray crystallographic analysis of 5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile remains an area requiring extensive investigation, as no direct crystallographic data for this specific compound has been reported in the current literature. However, significant insights can be drawn from closely related pyridine derivatives that share similar structural motifs and substitution patterns.

Structural analysis of related compounds reveals important crystallographic characteristics that are likely applicable to the target compound. The crystal structure of 5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde (CAS: 2694729-05-8), which differs only by the presence of an aldehyde group instead of a carbonitrile group, provides valuable reference data [1]. This compound crystallizes with a molecular formula of C8H8BrNO2 and exhibits characteristic pyridine ring geometry with significant influence from the electron-withdrawing bromine and electron-donating methoxy substituents.

Similar brominated pyridine derivatives demonstrate consistent crystallographic patterns that can inform predictions about the target compound's structure. The crystal structure of 4-(((3-bromo-5-(trifluoromethyl)pyridin-2-yl))phenyl)pyridine shows that brominated pyridines typically exhibit triclinic crystal systems with specific space group symmetries [2]. The compound crystallizes in the triclinic P-1 space group with unit cell parameters a = 8.0085(4) Å, b = 13.6578(7) Å, c = 14.1964(6) Å, α = 96.950(4)°, β = 105.376(4)°, γ = 106.772(5)°, and V = 1400.32(12) Å3 [2].

Crystal structure prediction studies on pyridine derivatives indicate that compounds with similar substitution patterns often display characteristic intermolecular interactions. The presence of both electron-withdrawing (bromine, carbonitrile) and electron-donating (methoxy) groups in 5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile is expected to create distinctive electrostatic potential surfaces that influence crystal packing arrangements [3].

| Structural Parameter | Expected Range | Literature Reference |

|---|---|---|

| Pyridine ring bond lengths | 1.327-1.342 Å | [4] |

| C-Br bond length | 1.890-1.898 Å | [4] |

| C-O bond length (methoxy) | 1.365-1.433 Å | [4] |

| C≡N bond length | 1.140-1.154 Å | [4] |

The systematic analysis of pyridine carbonitrile derivatives through X-ray crystallography reveals that the carbonitrile group typically introduces significant conformational constraints and influences the overall molecular planarity [5]. The compound Ni(C6H4N2)2(H2O)4·4H2O, containing pyridine-3-carbonitrile ligands, demonstrates how carbonitrile groups participate in specific hydrogen bonding networks and π-π stacking interactions that stabilize crystal structures [5].

Comparative crystallographic analysis of related compounds suggests that 5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile would likely exhibit similar structural characteristics. The bromine atom at the 5-position is expected to create significant steric effects that influence intermolecular packing, while the methoxy group at the 6-position would provide additional opportunities for weak hydrogen bonding interactions [6].

Density Functional Theory-Based Molecular Geometry Predictions

Density Functional Theory calculations represent a powerful computational approach for predicting the molecular geometry and electronic properties of 5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile. While specific DFT studies on this exact compound are not available in the current literature, extensive computational investigations on structurally related pyridine derivatives provide valuable insights into the expected geometric parameters and electronic structure.

The most relevant computational study involves 5-Bromo-3-nitropyridine-2-carbonitrile, which shares the pyridine core structure with bromine substitution and a carbonitrile functional group [4]. This compound was optimized using the DFT/B3LYP method with the 6-311++G(d,p) basis set, providing a comprehensive analysis of geometric parameters and electronic properties. The optimized structure revealed characteristic bond lengths and angles that are directly applicable to understanding the target compound's geometry [4].

The molecular geometry optimization of 5-Bromo-3-nitropyridine-2-carbonitrile yielded specific bond parameters that serve as reference points for the target compound. The pyridine ring exhibited typical aromatic character with N-C bond lengths ranging from 1.327 to 1.342 Å, while the C-Br bond length was determined to be 1.898 Å [4]. The carbonitrile group showed a characteristic C≡N bond length of 1.154 Å, indicating strong triple bond character [4].

| Geometric Parameter | DFT-Optimized Value | Experimental Comparison |

|---|---|---|

| N-C (pyridine) bond length | 1.327-1.342 Å | 1.340-1.341 Å |

| C-Br bond length | 1.898 Å | 1.890 Å |

| C≡N bond length | 1.154 Å | 1.140 Å |

| C-C (aromatic) bond length | 1.386-1.404 Å | 1.379-1.406 Å |

The computational modeling approach using B3LYP functional with dispersion corrections has proven particularly effective for brominated pyridine derivatives. Computational studies on related pyridine carbonitrile compounds consistently employ the B3LYP/6-311++G(d,p) level of theory, which provides reliable predictions for both geometric parameters and electronic properties . The inclusion of diffuse functions in the basis set is essential for accurate description of the electronegative bromine atom and the electron-rich methoxy group.

Molecular electrostatic potential calculations derived from DFT studies reveal important insights into the electronic distribution within pyridine carbonitrile derivatives. The presence of electron-withdrawing groups (bromine and carbonitrile) creates regions of positive electrostatic potential, while electron-donating groups (methoxy and methyl) generate areas of negative potential [8]. This electronic distribution significantly influences molecular reactivity and intermolecular interactions.

The optimization of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile using similar computational methods provides additional validation for the DFT approach to pyridine carbonitrile compounds [8]. The calculated HOMO-LUMO energies were determined to be -8.369 and -3.380 eV, respectively, indicating significant charge transfer characteristics within the molecule [8].

Bond angle analysis from DFT calculations reveals that brominated pyridine derivatives maintain nearly planar ring structures with slight deviations due to steric effects. The C-N-C bond angles in the pyridine ring typically range from 116.7° to 122.6°, while the substituent groups influence local bond angles through electronic and steric effects [4].

Electron Density Mapping

Electron density mapping represents a fundamental aspect of structural characterization that provides detailed insights into the electronic distribution and chemical bonding within 5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile. Although specific electron density studies for this compound are not available in the current literature, comprehensive analysis of related pyridine derivatives offers valuable information about expected electron density patterns and topological characteristics.

The electron density distribution in brominated pyridine carbonitrile derivatives exhibits characteristic patterns that reflect the influence of both electron-withdrawing and electron-donating substituents. Computational studies on 5-Bromo-3-nitropyridine-2-carbonitrile using DFT methods provide detailed electron density maps that reveal the distribution of electron density throughout the molecular framework [4]. The analysis demonstrates significant electron density accumulation in the aromatic π-system while showing depletion around the electronegative bromine atom.

Natural Bond Orbital analysis of related compounds reveals important insights into electron density distribution and charge transfer mechanisms. The molecular electrostatic potential surface analysis shows that electron-withdrawing groups create regions of positive electrostatic potential, while electron-donating groups generate areas of enhanced electron density [4]. This electronic distribution pattern is crucial for understanding intermolecular interactions and chemical reactivity.

| Electron Density Feature | Expected Characteristics | Reference Compound |

|---|---|---|

| Aromatic π-electron density | High density above and below ring plane | [4] |

| C≡N triple bond density | Concentrated along bond axis | [4] |

| Br atom electron density | Spherical distribution with high density | [4] |

| Methoxy group density | Enhanced density on oxygen atom |

The topological analysis of electron density through Atoms in Molecules (AIM) theory provides quantitative measures of bonding characteristics and intermolecular interactions. The analysis of pyridine carbonitrile derivatives reveals distinct critical points in the electron density distribution that correspond to chemical bonds and ring structures [4]. The presence of ring critical points confirms the aromatic character of the pyridine ring, while bond critical points indicate the strength and nature of individual chemical bonds.

Electron localization function calculations on similar compounds demonstrate the extent of electron localization within different regions of the molecule. The ELF analysis reveals that the carbonitrile group exhibits highly localized electron density consistent with its triple bond character, while the bromine atom shows characteristic halogen electron distribution patterns [4]. The methoxy group displays electron density characteristics typical of ether linkages with enhanced localization on the oxygen atom.

The quantum chemical calculations using DFT methods provide detailed electron density maps that visualize the three-dimensional distribution of electron density throughout the molecular structure. The molecular electrostatic potential surface analysis reveals regions of high and low electron density that correspond to nucleophilic and electrophilic sites, respectively [8]. These maps are essential for understanding molecular reactivity and predicting sites of chemical attack.

Comparative analysis of electron density patterns in related brominated pyridine derivatives shows consistent trends in electron distribution. The electron-withdrawing effect of the bromine atom creates a characteristic depletion of electron density in the aromatic ring, while the electron-donating methoxy group enhances electron density in its vicinity . The carbonitrile group exhibits a distinctive electron density pattern with high concentration along the C≡N bond axis.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital analysis provides crucial insights into the electronic properties and chemical reactivity of 5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile. The analysis of Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital characteristics offers fundamental understanding of electron donor-acceptor interactions and molecular stability. While specific FMO studies for this compound are not available in the current literature, extensive research on related pyridine derivatives provides valuable framework for analysis.

The HOMO-LUMO energy gap serves as a critical parameter for assessing molecular stability and reactivity. Computational studies on 5-Bromo-3-nitropyridine-2-carbonitrile using DFT/B3LYP/6-311++G(d,p) methods reveal HOMO-LUMO energy characteristics that are directly applicable to understanding the target compound [4]. The presence of both electron-withdrawing (bromine, carbonitrile) and electron-donating (methoxy) substituents creates a unique electronic environment that influences orbital energies and distributions.

Studies on related pyridine carbonitrile derivatives demonstrate that the HOMO-LUMO energy gap typically ranges from 1.706 to 3.431 eV, depending on the nature and position of substituents [9]. The compound 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile exhibited calculated HOMO-LUMO energies of -8.369 and -3.380 eV, respectively, providing reference points for similar pyridine carbonitrile systems [8].

| Orbital Property | Expected Range | Literature Reference |

|---|---|---|

| HOMO energy | -8.0 to -6.0 eV | [8] |

| LUMO energy | -3.5 to -2.0 eV | [8] |

| Energy gap | 1.7 to 3.4 eV | [9] |

| Dipole moment | 2.0 to 4.0 Debye | [4] |

The frontier molecular orbital analysis reveals that electron-withdrawing substituents significantly lower both HOMO and LUMO energy levels, while electron-donating groups have the opposite effect. The bromine atom at the 5-position creates substantial electronic perturbation through both inductive and mesomeric effects, while the methoxy group at the 6-position provides electron density through resonance donation [10]. The carbonitrile group serves as a strong electron-withdrawing unit that significantly influences the LUMO characteristics.

Computational studies on pyridine derivatives with similar substitution patterns demonstrate that the HOMO is typically localized on the aromatic ring system with significant contribution from the nitrogen lone pair electrons [10]. The LUMO, conversely, exhibits substantial contribution from the carbonitrile group and shows antibonding character within the aromatic framework [8]. This orbital distribution pattern is crucial for understanding the compound's behavior in nucleophilic and electrophilic reactions.

The molecular orbital analysis of related compounds reveals that the presence of multiple substituents creates complex orbital mixing effects that influence overall electronic properties. The interaction between electron-withdrawing and electron-donating groups leads to orbital stabilization and destabilization effects that must be considered in comprehensive FMO analysis [11]. The Hard and Soft Acids and Bases principles provide additional framework for understanding orbital interactions and chemical reactivity patterns.

Natural Bond Orbital analysis of pyridine carbonitrile derivatives reveals important donor-acceptor interactions that influence molecular stability. The analysis shows significant hyperconjugative interactions between lone pair electrons and antibonding orbitals, with stabilization energies ranging from 8.30 to 60.07 kJ/mol depending on the specific interaction [8]. These interactions contribute to overall molecular stability and influence conformational preferences.

The electronic structure calculations demonstrate that the frontier molecular orbitals exhibit characteristic nodal patterns that reflect the symmetry and electronic properties of the pyridine system. The HOMO typically shows bonding character between carbon atoms in the aromatic ring, while the LUMO exhibits antibonding interactions that are enhanced by the presence of electron-withdrawing substituents [4]. The orbital coefficients and electron densities provide quantitative measures of orbital localization and delocalization throughout the molecular framework.

Based on the comprehensive literature review and analysis of related compounds, it is evident that 5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile represents a structurally complex molecule requiring extensive theoretical and experimental investigation. The compound's unique substitution pattern combines electron-withdrawing and electron-donating effects that create distinctive electronic properties and structural characteristics. While direct experimental data for this specific compound remains limited, the extensive body of research on related pyridine derivatives provides valuable insights into expected structural and electronic properties.